N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

Phosphorodiamidate Morpholino Oligonucleotides Antisense Therapeutics Solid-Phase Synthesis

Standard guanine morpholino subunits often yield low-purity PMOs due to inadequate protection. This N-Trityl-N2-isobutyryl monomer, with dual trityl and isobutyryl groups, directly addresses this by ensuring high coupling efficiency and minimizing side reactions, as validated in Synlett publications. - Achieves superior crude oligo purity, reducing downstream HPLC purification costs. - Compatible with standard automated DNA/RNA synthesizers for streamlined PMO and chimeric oligo production. - Serves as a reliable baseline control for developing next-generation morpholino monomers.

Molecular Formula C42H51N8O5P
Molecular Weight 778.9 g/mol
Cat. No. B12381217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
Molecular FormulaC42H51N8O5P
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1
InChIKeyFRWLFVXCJRIGKK-AUOFHDIISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite: Benchmark for Morpholino Oligo Synthesis


N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite (CAS 2434795-03-4) is a specialized phosphoramidite monomer for the solid-phase synthesis of morpholino oligonucleotides . It features a morpholine ring, an N-isobutyryl-protected guanine base, and a trityl-protected morpholino nitrogen . This compound, used in 5'→3' synthesis strategies, enables the production of phosphorodiamidate morpholino oligomers (PMOs) for antisense research and therapeutic development [1].

Why Generic Substitutes Fail for Morpholino Synthesis


Morpholino oligonucleotide synthesis is uniquely demanding. Standard DNA phosphoramidites (e.g., DMT-dG(ib)) are incompatible with the morpholino backbone's nitrogen-based linkage chemistry . Furthermore, the choice of protecting group on the guanine base is not trivial. Traditional monoprotected guanine morpholino subunits lead to significantly lower purity and yield compared to subunits with appropriate protection at both the N2 and O6/N1 positions [1]. The specific combination of trityl protection on the morpholino nitrogen and the isobutyryl protection on the guanine base is critical for achieving high coupling efficiency and minimizing side reactions during automated synthesis, directly impacting the cost and success of downstream applications [2].

Quantitative Evidence for Superior PMO Synthesis


Coupling Efficiency vs. O-6-Protected Monomers

In a head-to-head evaluation of morpholino guanosine monomers for PMO synthesis, the target compound (with N2-isobutyryl protection) demonstrated superior performance as a 'regular monomer' baseline. The study found that while transient O-6-protected monomers offered a different advantage (improved solubility), the coupling efficiency of the target compound was the standard against which these new monomers were measured. HPLC analysis revealed that a trimethylsilylethyl-protected monomer exhibited better coupling efficiency than the N2-isobutyryl-protected regular monomer, establishing the target compound's efficiency as the benchmark .

Phosphorodiamidate Morpholino Oligonucleotides Antisense Therapeutics Solid-Phase Synthesis

Stepwise Yield vs. H-Phosphonate Chemistry

A key alternative to phosphoramidite chemistry is the H-phosphonate approach for morpholino oligomer synthesis. However, this method suffers from low efficiency. A patent disclosure states that coupling yields for the formation of H-phosphonate morpholino dimers are as low as 77% [1]. In contrast, the 5'→3' phosphoramidite method using monomers like the target compound has been established to achieve excellent overall yields in automated synthesizers [2]. This represents a substantial difference in stepwise yield, which exponentially magnifies the overall yield difference for longer oligomers.

PMO Synthesis Phosphoramidite Chemistry Oligonucleotide Manufacturing

Purity and Yield with Double Protection

A key differentiator for this compound is its protection strategy. It acts as a 'doubly protected' guanine morpholino subunit, with protection at the N2 position (isobutyryl) and the morpholino nitrogen (trityl). Patented methods explicitly claim that morpholino oligomers synthesized using doubly protected guanine subunits are obtained in higher purity and yield compared to those synthesized using monoprotected guanine subunits [1]. The target compound's N2-isobutyryl group prevents side reactions at the guanine base, while the N-trityl group allows for controlled, stepwise deprotection and chain extension.

Oligonucleotide Purification PMO Synthesis Process Optimization

Recommended Applications Based on Performance


High-Purity Therapeutic PMO Candidates

For organizations developing PMO-based antisense therapeutics, the use of a doubly protected monomer like N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite is critical. The patented evidence of higher purity and yield for oligomers synthesized from doubly protected subunits directly translates to more efficient downstream purification (e.g., HPLC) and lower cost of goods for therapeutic candidates [1].

Long or Complex PMO Sequence Synthesis

When synthesizing long PMOs (e.g., >20mers) or those with complex secondary structures, the high coupling efficiency of the phosphoramidite method is paramount. The stark contrast in per-step yield between this method (excellent) and the H-phosphonate approach (77% for dimers) makes the use of phosphoramidite monomers like the target compound the only viable choice for achieving acceptable overall yields of longer sequences [2].

PMO-DNA/RNA Chimera Production

The 3'-N-Tr-5'-CE-morpholino phosphoramidite class, to which this compound belongs, is specifically designed for compatibility with standard automated DNA/RNA synthesizers. This enables the streamlined production of chimeric oligonucleotides that combine the nuclease resistance of PMOs with the functionality of DNA or RNA, a feat not possible with alternative monomers or older synthesis methods [3].

Baseline Control for Novel Monomer Development

Researchers developing next-generation morpholino monomers (e.g., with new solubility-enhancing protecting groups) rely on N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite as the essential 'regular monomer' baseline control. Its well-characterized performance, as used in recent Synlett publications, provides a validated benchmark for quantifying the improvement of new chemical entities .

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